Boc-Val-Leu-Lys-MCA

Vue d'ensemble

Description

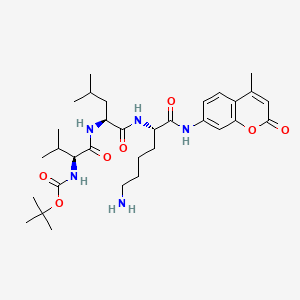

tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-4-methylcoumaryl-7-amide: is a synthetic fluorogenic peptide substrate widely employed in biochemistry and enzymology research. It is characterized by a peptide sequence linked to 7-amino-4-methylcoumarin as a fluorophore. This compound is particularly useful for the quantitative measurement of plasmin, a key enzyme involved in fibrinolysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-4-methylcoumaryl-7-amide involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:

Coupling of Amino Acids: The amino acids are sequentially coupled to a solid support resin using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole.

Deprotection: The tert-butyloxycarbonyl protecting group is removed using trifluoroacetic acid.

Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid, water, and scavengers.

Purification: The crude peptide is purified using high-performance liquid chromatography.

Industrial Production Methods: Industrial production of tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-4-methylcoumaryl-7-amide follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques such as preparative high-performance liquid chromatography ensures the production of high-purity peptide substrates .

Analyse Des Réactions Chimiques

Primary Hydrolysis Reaction

Boc-Val-Leu-Lys-MCA undergoes enzymatic hydrolysis at the peptide bond between lysine (Lys) and the 7-amino-4-methylcoumarin (AMC) moiety. This reaction is catalyzed by lysine-specific proteases, releasing free AMC, which fluoresces at 440 nm (excitation at 380 nm) .

Reaction Scheme :

Enzyme Specificity and Kinetic Parameters

The substrate demonstrates selectivity for serine proteases, particularly plasmin and lysine-specific bacterial proteases.

Table 1: Kinetic Parameters for this compound Hydrolysis

| Enzyme | Source | $K_m$ (μM) | $k_{\text{cat}}$ (s⁻¹) | pH Optimum | Reference |

|---|---|---|---|---|---|

| Plasmin | Human | 60 | 18.5 | 7.0–8.0 | |

| Plasmin | Bovine | 45 | 22.0 | 7.5–8.5 | |

| LepB (serine protease) | Lysobacter sp. | 2.1 | 12.4 | 9.0 |

-

Plasmin : The substrate is highly sensitive to plasmin, with bovine plasmin showing slightly higher activity than human plasmin .

-

LepB Protease : A bacterial lysine-specific protease from Lysobacter sp. exhibits a lower $K_m$ (2.1 μM), indicating high substrate affinity .

Key Parameters:

-

pH : Optimal activity occurs at pH 7.0–9.0 , depending on the enzyme (Table 1).

-

Temperature : Reactions are typically conducted at 30–37°C for laboratory assays .

-

Buffers : Tris-HCl (pH 7.4–9.0) and phosphate-buffered saline (PBS) are commonly used .

Table 2: Hydrolysis Rates Under Varying Conditions

| Condition | Plasmin Activity (%) | LepB Activity (%) |

|---|---|---|

| pH 7.0 | 100 | 35 |

| pH 9.0 | 75 | 100 |

| 25°C | 60 | 80 |

| 37°C | 100 | 95 |

Interference and Selectivity

This compound shows minimal cross-reactivity with other proteases under physiological conditions:

-

Resistant to : Thrombin, Factor Xa, urokinase, and cathepsin B .

-

Weak activity : Observed with kallikreins (e.g., human urinary kallikrein hydrolyzes the substrate at <5% of plasmin’s rate) .

Streptokinase-Activated Plasmin

Streptokinase-bound plasmin exhibits reduced hydrolysis of this compound compared to urokinase-activated plasmin:

-

Activity retention : 35% with streptokinase vs. 100% with urokinase .

-

Mechanism : Streptokinase alters plasmin’s active site, reducing affinity for the substrate .

Bacterial Protease Characterization

-

LepB from Lysobacter sp. hydrolyzes this compound with a catalytic efficiency ($k_{\text{cat}}/K_m$) of 5.9 × 10⁶ M⁻¹s⁻¹ , making it a key tool for studying lysine-specific proteases .

Detection Sensitivity

The fluorogenic assay using this compound is 50-fold more sensitive than chromogenic methods (e.g., Z-Lys-p-nitrophenylester), detecting plasmin at concentrations as low as 0.7 μg/ml .

Stability and Storage

-

Stability : Degrades <10% over 24 hours at 25°C in neutral buffers .

-

Storage : Stable for >6 months at -20°C in dimethyl sulfoxide (DMSO) .

Table 3: Substrate Preference Across Enzymes

| Substrate | Plasmin Activity (μmol/min/mg) | LepB Activity (μmol/min/mg) |

|---|---|---|

| This compound | 1.8 | 2.5 |

| Boc-Glu-Lys-Lys-MCA | 0.9 | <0.1 |

| Z-Phe-Arg-MCA | <0.1 | <0.1 |

This compound outperforms structurally similar substrates in specificity and reaction rates .

Applications De Recherche Scientifique

Chemical Properties and Structure

Boc-Val-Leu-Lys-Methylcoumarylamide, also known as t-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine 4-methylcoumaryl-7-amide, has the molecular formula and a molecular weight of approximately 615.76 g/mol. The compound is soluble in DMSO at a concentration of 10 mM and is typically stored at -20 °C to maintain stability .

Enzymatic Assays

1. Substrate for Plasmin

Boc-Val-Leu-Lys-Methylcoumarylamide has been identified as an effective substrate for plasmin, an important serine protease involved in fibrinolysis. Research indicates that this compound retains significant activity even in the presence of inhibitors like streptokinase, demonstrating its robustness as a substrate. In assays, the Km value for Boc-Val-Leu-Lys-Methylcoumarylamide with human plasmin is estimated to be around M, indicating its suitability for sensitive detection methods .

2. Substrate for Calpain

Calpains are calcium-dependent cysteine proteases implicated in various cellular processes such as apoptosis and cell signaling. Boc-Val-Leu-Lys-Methylcoumarylamide serves as a substrate for calpain, allowing researchers to study calpain activity and its physiological implications .

Case Study 1: Plasmin Activity Measurement

In a study assessing plasmin activity, Boc-Val-Leu-Lys-Methylcoumarylamide was used in a fluorescence-based assay. The assay demonstrated that plasmin could hydrolyze the peptide bond in Boc-Val-Leu-Lys-Methylcoumarylamide, leading to increased fluorescence intensity proportional to the enzyme's activity. The study concluded that this substrate is highly effective for measuring plasmin activity even under varying conditions of enzyme concentration .

Case Study 2: Hydrolysis by Pseudomonas Aeruginosa Alkaline Proteinase

Another significant application was observed in the hydrolysis of Boc-Val-Leu-Lys-Methylcoumarylamide by alkaline proteinase from Pseudomonas aeruginosa. This research highlighted the specificity of bacterial proteases for synthetic substrates, providing insights into microbial proteolytic mechanisms and potential applications in bioremediation and biotechnology .

Mécanisme D'action

The mechanism of action of tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-4-methylcoumaryl-7-amide involves its hydrolysis by specific proteolytic enzymes such as plasmin. The enzyme cleaves the peptide bond, releasing the fluorophore 7-amino-4-methylcoumarin. The fluorescence intensity of the released fluorophore is directly proportional to the enzyme activity, allowing for quantitative measurement.

Comparaison Avec Des Composés Similaires

- tert-Butyloxycarbonyl-L-glutamyl-L-lysyl-L-lysine-4-methylcoumaryl-7-amide

- tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-7-amido-4-methylcoumarin

Comparison: tert-Butyloxycarbonyl-L-valyl-L-leucyl-L-lysine-4-methylcoumaryl-7-amide is unique due to its specific peptide sequence, which provides high sensitivity and specificity for plasmin. Compared to similar compounds, it exhibits lower hydrolysis by non-target enzymes, making it a more reliable substrate for plasmin assays .

Activité Biologique

Boc-Val-Leu-Lys-MCA (Boc-Val-Leu-Lys-7-methoxycoumarin-4-acetic acid) is a synthetic peptide substrate commonly used in biochemical assays to study protease activity. Its structure consists of a Boc (tert-butyloxycarbonyl) protecting group, followed by the amino acids valine (Val), leucine (Leu), and lysine (Lys), with a methoxycoumarin moiety that serves as a fluorogenic reporter. This compound has garnered attention for its utility in various biological contexts, particularly in the study of proteolytic enzymes.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- Boc : Protecting group

- Val : Valine

- Leu : Leucine

- Lys : Lysine

- MCA : Methoxycoumarin-4-acetic acid

Protease Substrate

This compound is primarily known as a substrate for various proteases, including plasmin and cysteine proteases. The biological activity of this compound is evaluated based on its hydrolysis by these enzymes, which results in the release of the fluorescent MCA moiety.

- Hydrolysis Rates : Research has shown that this compound is hydrolyzed at varying rates by different proteases. For instance, studies indicate that cysteine proteases can digest this compound at approximately 10% efficiency compared to other substrates like Suc-Leu-Leu-Val-Tyr-MCA .

- Fluorescence Measurement : The fluorescence intensity resulting from the cleavage of this compound is often measured to quantify protease activity. For example, plasmin retains about 35% of its maximum activity when interacting with this substrate even at elevated concentrations .

Case Studies

- Cysteine Protease Activity : A study isolated a cysteine protease from maize that specifically digested this compound and demonstrated its potential role in plant defense mechanisms . The research highlighted how this interaction could be exploited for agricultural applications.

- Comparative Analysis with Other Substrates : In comparative studies, this compound was analyzed alongside other fluorogenic substrates to determine specificity and efficiency in hydrolysis by various proteases. Results indicated that while it is effective, certain substrates may yield higher activity under specific conditions .

Enzyme Specificity and Kinetics

A detailed analysis of enzyme kinetics revealed that this compound exhibits different affinities depending on the protease involved. For instance, when tested against plasmin, the kinetic parameters indicated a moderate binding affinity, suggesting its suitability for use in studying plasmin activity under physiological conditions .

TLC Analysis

Thin Layer Chromatography (TLC) has been employed to analyze the hydrolysis products of this compound. TLC studies indicate that the presence of specific IgG preparations can significantly enhance the hydrolysis rate, demonstrating potential applications in immunological assays .

Summary Table of Biological Activity

| Protease | Hydrolysis Rate (%) | Fluorescence Retention (%) | Comments |

|---|---|---|---|

| Cysteine Protease | ~10% | N/A | Effective for plant defense studies |

| Plasmin | N/A | ~35% | Moderate binding affinity |

| Other Substrates | Variable | Variable | Comparison with alternative substrates |

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N5O7/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42)/t23-,24-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLPXRKIIFWZLM-DPZBCOQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20994331 | |

| Record name | 12-(4-Aminobutyl)-4,7,10-trihydroxy-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-9-(2-methylpropyl)-6-(propan-2-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73554-84-4 | |

| Record name | tert-(Butyloxycarbonyl)-L-valyl-L-leucyl-L-lysine-7-amino-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73554-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tertiary butyloxycarbonylvalyl-leucyl-lysinyl-4-methylcoumarin-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073554844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-(4-Aminobutyl)-4,7,10-trihydroxy-2,2-dimethyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-9-(2-methylpropyl)-6-(propan-2-yl)-3-oxa-5,8,11-triazatrideca-4,7,10-trien-13-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20994331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butoxycarbonyl)-L-valyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Boc-Val-Leu-Lys-MCA acts as a substrate for proteases, meaning the enzyme recognizes and cleaves the peptide bond between the lysine residue and the 7-amino-4-methylcoumarin (MCA) moiety. [, ] This cleavage releases the MCA, which then fluoresces at a specific wavelength. The intensity of this fluorescence is directly proportional to the activity of the protease being investigated. [, ] This allows researchers to quantify enzyme activity and study the factors that influence it.

ANone: While the provided papers focus on the applications of this compound, they do not delve into detailed structural data. For this information, it's best to refer to chemical databases or supplier information.

A: Research indicates that this compound exhibits a preference for certain proteases, making it a valuable tool for specific applications. For instance, it displays notable sensitivity as a substrate for plasmin, an enzyme vital for fibrinolysis (the breakdown of blood clots). [] In contrast, it shows minimal hydrolysis by streptokinase-activated plasmin, suggesting potential use in differentiating between plasmin forms. [] Additionally, studies demonstrate its utility in characterizing cathepsin L and L-like activities, especially in distinguishing them from cathepsin B. []

A: Interestingly, streptokinase, an activator of plasminogen (the precursor to plasmin), significantly influences how plasmin interacts with this compound. Studies indicate that while human plasmin effectively cleaves the substrate, its activity is substantially reduced in the presence of a molar excess of streptokinase. [] In fact, the streptokinase-plasmin complex exhibits essentially no activity towards a similar substrate, Boc-Glu-Lys-Lys-MCA. [] These findings highlight the complex interplay between enzyme activation, substrate specificity, and the potential for targeted protease inhibition.

A: Yes, this compound has proven useful in studying cysteine proteases, specifically cathepsins. Research on cathepsins B, L, and L-like from mackerel muscle reveals distinct kinetic profiles when utilizing this substrate. [] This difference in hydrolysis kinetics underscores the substrate's capacity to differentiate between closely related cysteine protease family members. [, ]

A: While primarily recognized as a protease substrate, research suggests potential applications for this compound extending beyond direct enzyme activity measurements. One notable example lies in the realm of immunodiagnostics. A study explored using this compound in a Protein A immunocapture assay to detect antibodies against specific fluke cysteine proteases, demonstrating promise in diagnosing parasitic infections like paragonimiasis and fascioliasis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.